UEPBEZPJELQKJV-UHFFFAOYSA-M
Overview
Description
Z-335 is a compound known for its role as a thromboxane A2 receptor antagonist. It has potential therapeutic applications, particularly in the treatment of arterial occlusive diseases . The compound’s chemical name is sodium [2-(4-chlorophenylsulfonylaminomethyl)-indan-5-yl]acetate monohydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-335 involves several key steps:
Curtius Rearrangement: Indanylacetic acid is treated with diphenylphosphoryl azide in the presence of benzyl alcohol to form benzyl carbamate.
Hydrogenolytic Deprotection: The benzyl carbamate is then deprotected using a palladium catalyst to yield an amine.
Condensation: The amine is condensed with 4-chlorobenzenesulfonyl chloride to form a sulfonamide.
Friedel-Crafts Reaction: The sulfonamide undergoes a Friedel-Crafts reaction with ethyl α-chloro-α-(methylsulfanyl)acetate and tin(IV) chloride to produce a sulfide.
Reductive Treatment: The methylthio group is removed by treatment with zinc dust in acetic acid.
Alkaline Hydrolysis: The final step involves the alkaline hydrolysis of the indanylacetic ester to yield the carboxylic acid, which is isolated as the sodium salt.
Industrial Production Methods
Industrial production methods for Z-335 would likely involve scaling up the laboratory synthesis process, ensuring that each step is optimized for yield and purity. This would include the use of large-scale reactors for the Curtius rearrangement, hydrogenolytic deprotection, and Friedel-Crafts reaction, as well as efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Z-335 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions, such as the condensation of the amine with 4-chlorobenzenesulfonyl chloride.
Reductive Reactions: The removal of the methylthio group using zinc dust in acetic acid is an example of a reductive reaction.
Hydrolysis: The final step of the synthesis involves alkaline hydrolysis to form the carboxylic acid.
Common Reagents and Conditions
Diphenylphosphoryl Azide: Used in the Curtius rearrangement.
Palladium Catalyst: Used for hydrogenolytic deprotection.
4-Chlorobenzenesulfonyl Chloride: Used in the condensation reaction.
Tin(IV) Chloride: Used in the Friedel-Crafts reaction.
Zinc Dust and Acetic Acid: Used for reductive treatment.
Alkaline Conditions: Used for hydrolysis.
Major Products
The major product of these reactions is the sodium salt of Z-335, which is the active form of the compound used in therapeutic applications.
Scientific Research Applications
Z-335 has a range of scientific research applications:
Chemistry: It is used as a tool compound in studies involving thromboxane A2 receptors.
Biology: It helps in understanding the role of thromboxane A2 in various biological processes.
Industry: The compound may have applications in the development of new pharmaceuticals targeting thromboxane A2 receptors.
Mechanism of Action
Z-335 exerts its effects by antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking these receptors, Z-335 inhibits platelet aggregation and vasoconstriction, which can be beneficial in treating conditions like arterial occlusive diseases . The molecular targets involved include the thromboxane A2 receptors on platelets and vascular smooth muscle cells.
Comparison with Similar Compounds
Similar Compounds
Ifetroban: A thromboxane receptor antagonist with similar applications but different chemical structure.
Seratrodast: Another thromboxane receptor antagonist used in asthma treatment.
Uniqueness of Z-335
Z-335 is unique due to its higher efficacy in inhibiting thromboxane A2-induced platelet aggregation and vasoconstriction compared to other antagonists like SQ29548 . This makes it a promising candidate for therapeutic applications in cardiovascular diseases.
Properties
CAS No. |
146731-14-8 |
---|---|
Molecular Formula |
C18H17ClNNaO4S |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
sodium;2-[2-[[(4-chlorophenyl)sulfonylamino]methyl]-2,3-dihydro-1H-inden-5-yl]acetate |
InChI |
InChI=1S/C18H18ClNO4S.Na/c19-16-3-5-17(6-4-16)25(23,24)20-11-13-8-14-2-1-12(10-18(21)22)7-15(14)9-13;/h1-7,13,20H,8-11H2,(H,21,22);/q;+1/p-1 |
InChI Key |
UEPBEZPJELQKJV-UHFFFAOYSA-M |
SMILES |
C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
Isomeric SMILES |
C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+-)sodium (2-(4-(chlorophenyl)sulfonylaminomethyl)indan-5-yl) acetate monohydrate Z 335 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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